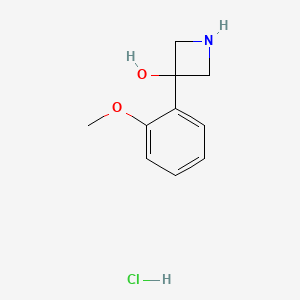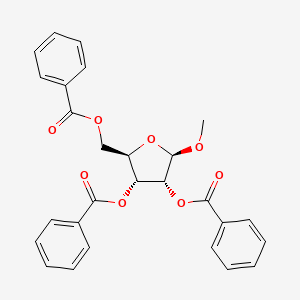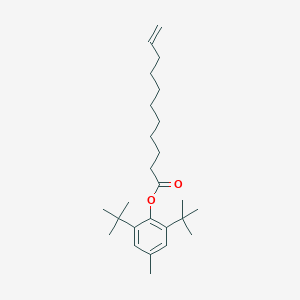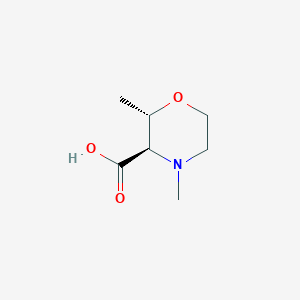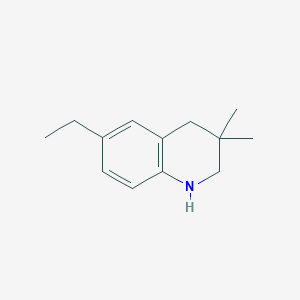
6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with ethyl and dimethyl substituents. Tetrahydroquinolines are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of acidic catalysts and solvents like ethanol .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the preparation of intermediates followed by cyclization and purification steps .
化学反応の分析
Types of Reactions: 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or dimethyl positions using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially reduced tetrahydroquinoline derivatives.
Substitution: Formation of substituted tetrahydroquinoline derivatives.
科学的研究の応用
6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, antioxidants, and photosensitizers.
作用機序
The mechanism of action of 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of certain kinases or modulate neurotransmitter receptors, thereby affecting signal transduction and cellular responses .
類似化合物との比較
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
3,4-Dihydroquinoline: Studied for its antioxidant activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: Used as a pharmaceutical intermediate
Uniqueness: 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
6-ethyl-3,3-dimethyl-2,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C13H19N/c1-4-10-5-6-12-11(7-10)8-13(2,3)9-14-12/h5-7,14H,4,8-9H2,1-3H3 |
InChIキー |
BECPZCZJDZNJME-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)NCC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


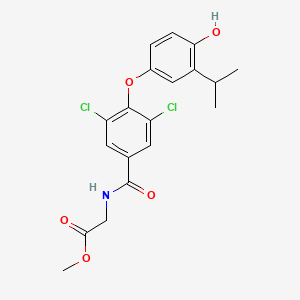
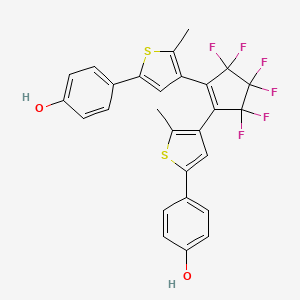

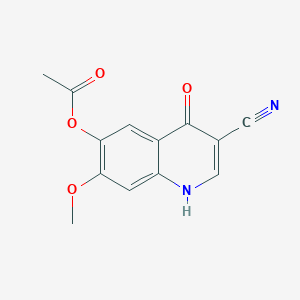
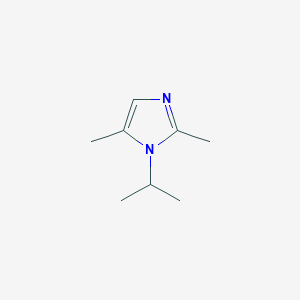
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
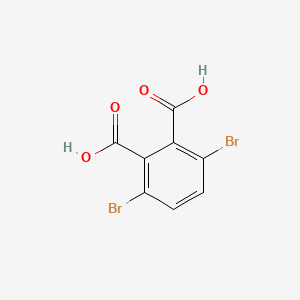
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)

![2-(3,5-Dimethoxyphenyl)-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12949644.png)
